molecular formula C19H16BrClN2O3S B3225865 N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide CAS No. 1251561-71-3

N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide

Cat. No. B3225865
CAS RN: 1251561-71-3
M. Wt: 467.8
InChI Key: QHNOWUXAOVTOIA-UHFFFAOYSA-N
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Description

N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide, also known as ABP-700, is a small molecule inhibitor that targets the protease enzyme, dipeptidyl peptidase 3 (DPP3). DPP3 is involved in the regulation of cellular processes such as apoptosis, inflammation, and cardiac function. ABP-700 has shown potential in the treatment of various diseases, including heart failure, sepsis, and acute respiratory distress syndrome (ARDS).

Advantages and Limitations for Lab Experiments

N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide has several advantages for lab experiments, including its small size, high potency, and selectivity for DPP3. However, N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide has limitations, including its short half-life and potential for off-target effects.

Future Directions

For N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide include the development of more potent and selective inhibitors of DPP3, the evaluation of N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide in clinical trials for the treatment of heart failure, sepsis, and ARDS, and the investigation of the role of DPP3 in other diseases and cellular processes. Additionally, the use of N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide in combination with other therapies may lead to improved outcomes in these diseases.

Scientific Research Applications

N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide has been extensively studied in preclinical models of heart failure, sepsis, and ARDS. In a rat model of heart failure, N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide improved cardiac function and reduced mortality. In a mouse model of sepsis, N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide decreased inflammation and improved survival. In a pig model of ARDS, N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide improved oxygenation and lung compliance.

properties

IUPAC Name

[4-(3-bromophenyl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2O3S/c20-13-4-3-5-15(10-13)23-12-18(19(24)22-8-1-2-9-22)27(25,26)17-7-6-14(21)11-16(17)23/h3-7,10-12H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNOWUXAOVTOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{1-[(allylamino)carbonyl]cyclobutyl}phenyl)-4-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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